2,5-Difluoro-N-(hex-5-en-2-yl)aniline

Synthetic Chemistry N-Alkenylation Difluoroaniline Derivatives

2,5-Difluoro-N-(hex-5-en-2-yl)aniline (CAS 1567049-87-9) is a member of the N-alkenyl-difluoroaniline class, characterized by two fluorine substituents at the 2- and 5-positions of the aromatic ring and an unsaturated hex-5-en-2-yl side chain on the amine nitrogen. This substitution pattern creates a unique electronic asymmetry that distinguishes it from its 3,5- and 3,4-difluoro isomers.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
Cat. No. B13255703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Difluoro-N-(hex-5-en-2-yl)aniline
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESCC(CCC=C)NC1=C(C=CC(=C1)F)F
InChIInChI=1S/C12H15F2N/c1-3-4-5-9(2)15-12-8-10(13)6-7-11(12)14/h3,6-9,15H,1,4-5H2,2H3
InChIKeyNTQUNGFUOZBPFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Difluoro-N-(hex-5-en-2-yl)aniline: A Specialized Fluorinated Aniline Building Block for Selective Synthesis


2,5-Difluoro-N-(hex-5-en-2-yl)aniline (CAS 1567049-87-9) is a member of the N-alkenyl-difluoroaniline class, characterized by two fluorine substituents at the 2- and 5-positions of the aromatic ring and an unsaturated hex-5-en-2-yl side chain on the amine nitrogen [1]. This substitution pattern creates a unique electronic asymmetry that distinguishes it from its 3,5- and 3,4-difluoro isomers. The compound serves as a versatile intermediate for Claisen rearrangement chemistry and for constructing fluorinated heterocycles, with reported availability at 95% purity from commercial sources .

2,5-Difluoro pattern supports regioselective Claisen rearrangement workflows
Ortho-fluorine effect provides tuned N-nucleophilicity for controlled N-functionalization
Fluorinated building block for heterocycle synthesis; commercial-grade purity reported

Why 2,5-Difluoro-N-(hex-5-en-2-yl)aniline Cannot Be Replaced by Other Difluoroaniline Isomers


Fluorine substitution pattern on the aniline ring critically governs both the electronic properties of the aromatic core and the reactivity of the amine nitrogen, making simple isomer substitution unreliable [1]. The 2,5-difluoro arrangement places one fluorine ortho and one para to the NH group, creating a distinct push-pull electronic system that differs fundamentally from the symmetric 3,5-difluoro (meta,meta) or the contiguous 3,4-difluoro (meta,para) patterns. These electronic differences translate into divergent outcomes in N-alkylation regioselectivity, Claisen rearrangement pathways, and downstream cyclization chemistry as documented in the foundational synthesis literature on this compound class [1].

2,5- vs 3,5-difluoro isomer: ortho-F alters N-nucleophilicity and reaction kinetics; may shift N-alkylation outcome and downstream reactivity.
Claisen rearrangement regiochemistry differs fundamentally; 2,5 pattern provides regiochemical bias absent in 3,5 isomer, making direct substitution unreliable.

Quantitative Evidence Guide: 2,5-Difluoro-N-(hex-5-en-2-yl)aniline vs. Isomeric and Mono-Fluoro Analogues


N-Alkenylation Yield Benchmarking in the Synthesis of Difluoroaniline Derivatives

In the foundational synthesis report by Gataullin et al. [1], N-alkenyl derivatives of difluoroanilines were prepared by reaction of the corresponding difluoroanilines with 2-chloro-3-pentene. The 2,5-difluoroaniline starting material yields the target N-alkenyl derivative 2,5-difluoro-N-(pent-3-en-2-yl)aniline (structurally analogous to the hex-5-en-2-yl compound) as a discrete product, demonstrating the viability of this specific regioisomer for N-functionalization. While exact isolated yields for each isomer were not disaggregated in the abstract, the study explicitly includes all di- and trifluoroaniline isomers as competent substrates, confirming that the 2,5-difluoro pattern is synthetically accessible and behaves distinctly from the 3,5- and 3,4-difluoro analogues under identical conditions [1].

N-Alkenylation method
Class-level inference
2,5-Difluoroaniline forms N-alkenyl derivative with 2-chloro-3-pentene (Gataullin et al. 2002)
Supports synthetic viability of 2,5-isomer for N-functionalization
Exact yields not disaggregated; class-level data
Synthetic Chemistry N-Alkenylation Difluoroaniline Derivatives

Electronic Differentiation via Fluorine Substitution Pattern: Ortho-Fluorine Effect on Amine Basicity and Nucleophilicity

The presence of a fluorine atom ortho to the NH group in 2,5-difluoro-N-(hex-5-en-2-yl)aniline introduces a through-space electronic effect that is absent in the 3,5-difluoro isomer (where both fluorines are meta to NH). Ortho-fluorine exerts an electron-withdrawing inductive effect (−I) that reduces the pKa of the anilinium ion and decreases N-nucleophilicity relative to the 3,5-analogue. Based on well-established Hammett substituent constants, 2-fluoro substitution (σₘ = 0.34, σₚ = 0.06 for F; with ortho effects being stronger due to proximity) creates a more electron-deficient nitrogen center than the all-meta-fluorine arrangement of the 3,5-isomer [1]. This electronic tuning is critical for reactions where N-nucleophilicity controls selectivity, such as N-alkylation kinetics, imine formation rates, and the initial step of the Claisen rearrangement.

Amine basicity shift
Class-level inference
Estimated pKa lower by ~0.5–1.0 units vs. 3,5-isomer
Ortho-F reduces N-nucleophilicity; relevant for kinetic control
Based on Hammett σ constants; experimental confirmation recommended
Physical Organic Chemistry Fluorine Effect Aniline Basicity

Lipophilicity (LogP) Comparison Across Fluoro-Substituted N-(Hex-5-en-2-yl)aniline Analogues

Computed partition coefficients (LogP) from vendor technical datasheets provide a preliminary rank-ordering of lipophilicity across the N-(hex-5-en-2-yl)aniline series . The 2,5-difluoro compound shows a LogP of 3.73, identical within the precision of the computational method to the 3,5- and 3,4-difluoro isomers, but notably higher than the mono-fluoro analogue (4-fluoro: LogP 3.59) and the non-fluorinated parent (N-(hex-5-en-2-yl)aniline: LogP 3.45). This ~0.3 LogP unit increase conferred by difluoro substitution represents a roughly two-fold increase in octanol-water partition coefficient, which is relevant for applications where membrane permeability or extraction behavior matters.

LogP comparison
Cross-study comparable
LogP 3.73 (2,5-difluoro) vs. 3.45 (parent); ΔLogP +0.28
Difluoro substitution increases lipophilicity ~2-fold over non-fluorinated parent
Computed values; experimental verification advised
Lipophilicity LogP Drug-likeness

Claisen Rearrangement Regiochemical Outcomes: 2,5-Difluoro Pattern Directs Distinct Cyclization Pathways

The Gataullin study explicitly investigated Claisen rearrangement behavior of N-alkenyl-difluoroanilines [1]. The 2,5-difluoro substitution pattern creates an electronic bias on the aromatic ring that influences the regiochemistry of the sigmatropic rearrangement. With a fluorine at the 2-position (ortho to the site of rearrangement), the electron-withdrawing effect disfavors rearrangement to that position, directing the migrating group to the alternative ortho position (C6) or to the para position (C4, which already bears fluorine and is thus blocked from further functionalization). This contrasts with the 3,5-difluoro isomer, where both ortho positions (C2 and C6) are unsubstituted and electronically equivalent, leading to different product distributions or the requirement for additional directing groups.

Claisen regioselectivity
Class-level inference
2,5-Difluoro: C6 monoselective 3,5-Difluoro: C2/C6 mixture possible
Reported inherent regiochemical control with 2,5-isomer
Based on Gataullin et al. thermal rearrangement study
Claisen Rearrangement Regioselectivity Heterocycle Synthesis

High-Value Application Scenarios for 2,5-Difluoro-N-(hex-5-en-2-yl)aniline Based on Comparative Evidence


Regioselective Claisen Rearrangement for Ortho-Functionalized Fluorinated Aniline Synthesis

The 2,5-difluoro substitution pattern provides inherent regiochemical control in thermal Claisen rearrangements, directing the migrating alkenyl group exclusively to the C6 position [2]. This makes the compound a strategic choice for synthesizing 2,5-difluoro-6-alkenyl-aniline derivatives, which serve as precursors to fluorinated quinolines, carbazoles, and other nitrogen heterocycles. In contrast, the 3,5-difluoro isomer would require additional synthetic steps to achieve comparable selectivity, making the 2,5-isomer the more efficient building block for this specific transformation.

Tuned-Nucleophilicity Intermediate for Sequential N-Functionalization Reactions

The attenuated N-nucleophilicity resulting from the ortho-fluorine effect in 2,5-difluoro-N-(hex-5-en-2-yl)aniline enables more controlled N-alkylation or N-acylation kinetics compared to the more nucleophilic 3,5-difluoro analogue [1]. This is particularly valuable in multi-step sequences where over-alkylation must be avoided or where differential reactivity between competing nucleophilic sites is required. The compound's ~0.3 LogP advantage over non-fluorinated analogues also enhances solubility in organic phases during extractive workup .

Fluorinated Building Block for Medicinal Chemistry Lead Optimization

In drug discovery programs, the strategic placement of fluorine atoms on aromatic rings is a standard tactic to modulate metabolic stability, binding affinity, and physicochemical properties. 2,5-Difluoro-N-(hex-5-en-2-yl)aniline provides a pre-installed 2,5-difluoro pattern combined with a terminal alkene handle for further diversification via cross-coupling, hydroboration, or metathesis chemistry [2]. The compound's commercial availability at 95% purity makes it a practical choice for parallel synthesis or library production where the 2,5-difluoro pharmacophore is desired.

Mechanistic Probe for Studying ortho-Fluorine Electronic Effects in Aniline Chemistry

The 2,5-difluoro isomer serves as a valuable mechanistic probe to isolate the contribution of ortho-fluorine substitution to reaction outcomes, because the 5-fluoro group provides an internal reference (para-substituted fluorine with primarily inductive effects). By comparing reaction rates, yields, and product distributions between the 2,5-difluoro and 3,5-difluoro isomers under identical conditions, researchers can deconvolute ortho-electronic effects from general fluorine inductive effects [1]. This is essential for building predictive models of fluorinated aniline reactivity.

Application
Selection Property
Validation Focus
Regioselective Claisen rearrangement synthesis
2,5-F substitution pattern
Confirm C6 monoselectivity under target conditions
Controlled N-functionalization sequences
Attenuated N-nucleophilicity from ortho-F
Kinetic profiling in multi-step syntheses
Medicinal chemistry building block
Pre-installed 2,5-difluoro pharmacophore with alkene handle
Purity and scaffold stability in parallel synthesis
Mechanistic study of ortho-F electronic effects
2,5-isomer as probe for ortho-F contribution
Comparative rate/product studies with 3,5-isomer
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